molecular formula C10H8Cl2F2O3 B1410047 Ethyl 2,5-dichloro-4-(difluoromethoxy)benzoate CAS No. 1803712-85-7

Ethyl 2,5-dichloro-4-(difluoromethoxy)benzoate

Cat. No.: B1410047
CAS No.: 1803712-85-7
M. Wt: 285.07 g/mol
InChI Key: BUIIROPSKUMJDU-UHFFFAOYSA-N
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Description

Ethyl 2,5-dichloro-4-(difluoromethoxy)benzoate is an organic compound with the molecular formula C10H8Cl2F2O3 and a molecular weight of 285.07 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to the benzene ring, along with an ethyl ester functional group.

Properties

IUPAC Name

ethyl 2,5-dichloro-4-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)5-3-7(12)8(4-6(5)11)17-10(13)14/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIIROPSKUMJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2,5-dichloro-4-(difluoromethoxy)benzoate typically involves the esterification of 2,5-dichloro-4-(difluoromethoxy)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Ethyl 2,5-dichloro-4-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases for substitution reactions, acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions include substituted benzoates, benzoic acids, and various derivatives depending on the reaction conditions.

Scientific Research Applications

Ethyl 2,5-dichloro-4-(difluoromethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2,5-dichloro-4-(difluoromethoxy)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate .

Comparison with Similar Compounds

Ethyl 2,5-dichloro-4-(difluoromethoxy)benzoate can be compared with other benzoate derivatives, such as:

    Ethyl 2,5-dichloro-4-(trifluoromethoxy)benzoate: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    Ethyl 2,5-dichloro-4-methoxybenzoate: Similar structure but with a methoxy group instead of a difluoromethoxy group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity .

Biological Activity

Ethyl 2,5-dichloro-4-(difluoromethoxy)benzoate is an organic compound that has garnered interest in various scientific fields due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and its applications in research and medicine.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H8_8Cl2_2F2_2O3_3
  • Molecular Weight : 285.07 g/mol
  • IUPAC Name : this compound

The compound features a benzoate structure with two chlorine atoms and a difluoromethoxy group, which significantly influences its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , making it a candidate for further investigation in the development of antimicrobial agents. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be elucidated.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound may possess anti-inflammatory effects . The difluoromethoxy group is hypothesized to enhance its interaction with biological targets involved in inflammatory pathways, potentially leading to reduced inflammation.

The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed to interact with specific enzymes or receptors within biological systems. This interaction could modulate various biochemical pathways, contributing to its observed biological activities. Further experimental studies are necessary to clarify these interactions and identify specific molecular targets.

Comparative Analysis with Similar Compounds

This compound can be compared with other benzoate derivatives to understand its unique properties better:

Compound NameStructure CharacteristicsNotable Activities
Ethyl 2,5-dichloro-4-(trifluoromethoxy)benzoateSimilar structure but with trifluoromethoxyPotentially enhanced binding affinity
Ethyl 2,5-dichloro-4-methoxybenzoateContains a methoxy groupDifferent reactivity profiles

The presence of the difluoromethoxy group in this compound is crucial for its unique reactivity and biological activity compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2,5-dichloro-4-(difluoromethoxy)benzoate
Reactant of Route 2
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Ethyl 2,5-dichloro-4-(difluoromethoxy)benzoate

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